3-Bromobarekoxide
Description
3-Bromobarekoxide is a brominated diterpenoid first isolated from the marine red alga Laurencia luzonensis found in Okinawan waters . Its structure features a rare fused cycloheptane and cis-decahydronaphthalene ring system, with a bromine atom at position 3 (C-3) of the diterpene backbone . X-ray crystallography confirmed its absolute configuration, revealing trans stereochemistry at both the A/B and B/C ring junctions, a key distinction from its debrominated analogue, barekoxide, which was initially misassigned as having a trans,cis configuration . Reductive debromination of 3-bromobarekoxide yields barekoxide, enabling stereochemical correction of the latter .
Properties
Molecular Formula |
C20H33BrO |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1S,2R,5S,7R,10S,12R,14S)-5-bromo-2,6,6,10,14-pentamethyl-13-oxatetracyclo[8.6.0.02,7.012,14]hexadecane |
InChI |
InChI=1S/C20H33BrO/c1-17(2)13-6-9-18(3)12-16-20(5,22-16)11-7-14(18)19(13,4)10-8-15(17)21/h13-16H,6-12H2,1-5H3/t13-,14-,15-,16+,18-,19-,20-/m0/s1 |
InChI Key |
XGMCPPZMRUYEQT-XLXYOEISSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@]4([C@@H](C2)O4)C)(CC[C@@H](C3(C)C)Br)C |
Canonical SMILES |
CC1(C2CCC3(CC4C(O4)(CCC3C2(CCC1Br)C)C)C)C |
Synonyms |
3-bromobarekoxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Skeleton and Bromination Patterns
- 3-Bromobarekoxide : Brominated at C-3 with fused cycloheptane and cis-decahydronaphthalene rings .
- Barekoxide : Lacks the C-3 bromine; corrected stereochemistry (trans A/B and B/C junctions) confirmed via derivatization from 3-bromobarekoxide .
- Isopalisol : A bromosesquiterpene from L. luzonensis with a chamigrane skeleton; lacks the fused cycloheptane system .
- 8-Bromo-chamigren-1-en : A chamigrane-type sesquiterpene from L. majuscula with bromination at C-8 and a distinct bicyclic framework .
Key Structural Data
Notes
- All structural assignments rely on X-ray crystallography and NMR comparisons, ensuring high confidence in configurations .
- The absence of bioactivity data for 3-bromobarekoxide represents a gap in current literature.
- Taxonomic specificity in brominated compound production (e.g., L. luzonensis vs. L. majuscula) suggests ecological niche adaptation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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